2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene

描述

Systematic Nomenclature and Structural Identification

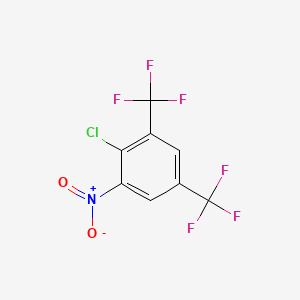

This compound represents a sophisticated example of modern systematic nomenclature applied to complex polysubstituted aromatic compounds. The molecular formula C8H2ClF6NO2 indicates the presence of multiple highly electronegative substituents arranged on a benzene ring core, with a molecular weight of 293.549 grams per mole. The systematic name precisely describes the positional arrangement of substituents: a chlorine atom at position 2, a nitro group at position 1, and two trifluoromethyl groups at positions 3 and 5 of the benzene ring.

The International Union of Pure and Applied Chemistry systematic naming convention for this compound follows established protocols for numbering aromatic substituents based on priority rules. The nitro group, being the principal functional group, receives the lowest possible position number (1), while the remaining substituents are numbered sequentially to minimize the overall numbering system. This nomenclature system ensures unambiguous identification of the specific constitutional isomer among the numerous possible arrangements of these substituents.

属性

IUPAC Name |

2-chloro-1-nitro-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF6NO2/c9-6-4(8(13,14)15)1-3(7(10,11)12)2-5(6)16(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRFDZOBCZLPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445181 | |

| Record name | 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-55-7 | |

| Record name | 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene typically involves the nitration of 2-chloro-3,5-bis(trifluoromethyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through recrystallization or distillation techniques .

化学反应分析

Types of Reactions

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents, though these reactions are less frequently performed.

Major Products Formed

Reduction: 2-Chloro-1-amino-3,5-bis(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is primarily related to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the chloro and trifluoromethyl groups influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and lead to specific biochemical effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares key physical and chemical properties of 2-chloro-1-nitro-3,5-bis(trifluoromethyl)benzene with analogous bis(trifluoromethyl)benzene derivatives:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (per 1g) | Physical Form |

|---|---|---|---|---|---|---|

| This compound | 654-55-7 | C₈H₂ClF₆NO₂ | 293.549 | 98% | €50.85 | Solid |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 328-70-1 | C₈H₃BrF₆ | 293.00 | >95.0% | JPY13,000 | Liquid |

| 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | 2375-96-4 | C₈H₂Br₂F₆ | 371.91 | ≥1% | N/A | Solid |

| 3,5-Bis(trifluoromethyl)benzyl bromide | 32247-96-4 | C₉H₅BrF₆ | 307.02 | >95.0% | JPY4,400 | Liquid |

| 3,5-Bis(trifluoromethyl)benzoic acid | N/A | C₉H₄F₆O₂ | 258.12 | N/A | N/A | Solid |

Key Observations :

- Halogen vs. Nitro Substituents : The nitro group in the target compound enhances electrophilic substitution reactivity compared to brominated analogs like 1-bromo-3,5-bis(trifluoromethyl)benzene, where bromine acts as a leaving group in cross-coupling reactions .

- Regulatory Status : 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene is regulated under global environmental policies for mixtures ≥1%, indicating higher environmental or toxicity concerns .

Hazard Profile

Economic and Industrial Considerations

- Pricing : The target compound is priced at €50.85/1g , significantly higher than 1-bromo-3,5-bis(trifluoromethyl)benzene (JPY13,000/1g ≈ €85) and 3,5-bis(trifluoromethyl)benzyl bromide (JPY4,400/1g ≈ €29), reflecting differences in purity, demand, and synthetic complexity .

- Scalability : Brominated derivatives (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) are validated in large-scale reactions, whereas the nitro-substituted target lacks documented industrial use .

生物活性

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, nitro, and trifluoromethyl groups attached to a benzene ring. Its molecular formula is , and it has a CAS number of 654-55-7. The compound's structure imparts unique properties that have implications for its biological activity and potential applications in various scientific fields.

The compound exhibits high stability and reactivity due to the electron-withdrawing nature of the trifluoromethyl groups. This structural configuration influences its interactions with biological systems, particularly in terms of enzyme modulation and cellular processes.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 292.54 g/mol |

| Density | Approx. 1.5 g/cm³ |

| Boiling Point | Approx. 200 °C |

| Solubility | Soluble in organic solvents |

Potential Biological Interactions

Research indicates that compounds containing trifluoromethyl groups can modulate enzyme activity, potentially affecting metabolic pathways. For instance, the trifluoromethyl group has been associated with increased potency in drug design due to its influence on lipophilicity and electronic properties .

Case Studies and Research Findings

- Inhibition Studies : Some studies have explored the inhibitory effects of similar trifluoromethyl-containing compounds on enzymes involved in metabolic processes. These studies suggest that the introduction of trifluoromethyl groups can enhance binding affinity and selectivity towards specific targets.

- Cellular Uptake : Compounds with similar structural features have shown varying degrees of cellular uptake, which is crucial for therapeutic efficacy. The incorporation of electron-withdrawing groups like trifluoromethyl can improve cell membrane permeability .

- Toxicological Assessments : Preliminary assessments indicate that while some trifluoromethyl-containing compounds exhibit biological activity, their toxicity profiles require careful evaluation to ensure safety in potential applications .

Comparative Analysis with Similar Compounds

The following table highlights key differences between this compound and structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Nitro-3,5-bis(trifluoromethyl)benzene | Lacks chlorine; more electron-rich due to additional nitro group. | |

| 2-Chloro-4-nitro-3,5-bis(trifluoromethyl)benzene | Different positioning of nitro group; may show different reactivity patterns. | |

| 3-Chloro-1-nitro-4-bis(trifluoromethyl)benzene | Chlorine at a different position alters its electrophilic properties. |

Current Research Trends

Ongoing research is focusing on the synthesis and characterization of this compound, exploring its potential applications in pharmaceuticals and agrochemicals. Investigations into its reactivity patterns and biological interactions are critical for understanding its utility in drug development and environmental science.

常见问题

Basic: What are the optimized synthetic routes for 2-chloro-1-nitro-3,5-bis(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via nitration of 3,5-bis(trifluoromethyl)benzene derivatives. For example, nitration of 1-chloro-3,5-bis(trifluoromethyl)benzene (CAS 328-72-3) using mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) achieves moderate yields (~53%) . Optimizing stoichiometry, acid strength, and reaction time minimizes side reactions (e.g., over-nitration). Evidence also shows that intermediates like 2-chloro-3,5-bis(trifluoromethyl)aniline (CAS 174824-16-9) can be used in urea-forming reactions, achieving 95% yields under anhydrous conditions with 2,6-dichlorobenzoyl isocyanate .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- GC-MS/LC-MS : Detects trace impurities (e.g., unreacted aniline intermediates) and verifies molecular ion peaks (e.g., [M]⁺ at m/z 308 for C₈H₃ClF₆N) .

- ¹H/¹⁹F NMR : Confirms substitution patterns; trifluoromethyl groups appear as distinct singlets (~δ -63 ppm in ¹⁹F NMR) .

- Elemental Analysis : Validates stoichiometry (C, H, N, Cl, F content) against theoretical values .

Advanced: How do the electron-withdrawing groups (nitro, chloro, trifluoromethyl) influence regioselectivity in substitution reactions?

Methodological Answer:

The nitro group at position 1 and chloro at position 2 direct electrophilic attacks to the para position relative to the nitro group. Trifluoromethyl groups at positions 3 and 5 further deactivate the ring, favoring nucleophilic aromatic substitution (SNAr) under harsh conditions (e.g., NH₃ in DMF at 120°C). Computational studies (DFT) suggest that the nitro group’s resonance effect dominates over the inductive effects of trifluoromethyl groups, guiding reaction pathways .

Advanced: What are the challenges in achieving high regioselectivity during functionalization (e.g., amination, halogenation)?

Methodological Answer:

Competing steric and electronic effects complicate regioselectivity. For example:

- Amination : Requires bulky bases (e.g., LDA) to direct NH₂⁻ to the less hindered position .

- Halogenation : Electrophilic bromination (Br₂/FeBr₃) favors the meta position relative to trifluoromethyl groups, but competing side reactions necessitate low temperatures (-20°C) .

Advanced: How is this compound applied in agrochemical research?

Methodological Answer:

It serves as a precursor for benzoylurea insecticides like bistrifluron (CAS 201593-84-2), where the chloro-nitro-bis(trifluoromethyl)phenyl moiety enhances binding to chitin synthase in insects. Key steps include:

- Urea Formation : Reacting 2-chloro-3,5-bis(trifluoromethyl)aniline with 2,6-difluorobenzoyl isocyanate in THF .

- Bioactivity Testing : Structure-activity relationship (SAR) studies correlate trifluoromethyl groups with increased hydrophobicity and membrane penetration .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Flammability : Store below 25°C in flame-proof cabinets (flash point: 42.7°C) .

- Skin/Eye Protection : Use nitrile gloves and goggles; the compound is a Category 2 skin irritant .

- Ventilation : Fume hoods are mandatory due to potential nitro group decomposition (NOx release) .

Advanced: How can computational methods (e.g., DFT, MD simulations) predict its reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Model transition states for SNAr reactions, predicting activation energies and regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

Advanced: How do discrepancies in reported synthesis yields (e.g., 53% vs. 95%) arise, and how can they be resolved?

Methodological Answer:

Yield variations stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。